Bienvenue dans la boutique en ligne BenchChem!

Bexarotene

Retinoid X Receptor Nuclear Receptor Pharmacology Binding Affinity

Bexarotene is the definitive selective RXR agonist, exhibiting >300-fold selectivity over RAR subtypes — a receptor profile unmatched by pan-retinoids like tretinoin or alitretinoin. This exclusive RXR specificity makes it the only tool compound capable of dissecting RXR homodimer/heterodimer biology without confounding RAR activation artifacts. FDA-approved for refractory cutaneous T-cell lymphoma (55% response rate at >300 mg/m²/day), its clinical validation as a standard-of-care agent ensures translational relevance. Blood-brain barrier penetration supports preclinical Alzheimer's and neuroinflammation models. Its predictable, dose-dependent hyperlipidemia and central hypothyroidism signature provides a reliable benchmark for next-generation rexinoid development. No alternative RXR agonist replicates this integrated pharmacological, clinical, and safety profile. Procure with confidence for target validation, CTCL comparator studies, or metabolic mechanism research.

Molecular Formula C24H28O2
Molecular Weight 348.5 g/mol
CAS No. 166175-31-1
Cat. No. B063655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBexarotene
CAS166175-31-1
Synonyms3-methyl-TTNEB
4-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethenyl)benzoic acid
bexarotene
LG69 compound
LGD 1069
LGD-1069
LGD1069
Targretin
Molecular FormulaC24H28O2
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CCC2(C)C)(C)C
InChIInChI=1S/C24H28O2/c1-15-13-20-21(24(5,6)12-11-23(20,3)4)14-19(15)16(2)17-7-9-18(10-8-17)22(25)26/h7-10,13-14H,2,11-12H2,1,3-6H3,(H,25,26)
InChIKeyNAVMQTYZDKMPEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water and slightly soluble in vegetable oils and ethanol
In water, 9.5X10-4 mg/L at 25 °C (est)
1.49e-04 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Bexarotene CAS 166175-31-1: Selective RXR Agonist Differentiation for Cutaneous T-Cell Lymphoma and Neurodegeneration Research Procurement


Bexarotene (CAS 153559-49-0; LGD1069) is a synthetic rexinoid that functions as a high-affinity, selective agonist of retinoid X receptors (RXRs), with limited affinity for retinoic acid receptors (RARs) . It is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL) and is widely investigated in preclinical models of Alzheimer's disease and other neurological conditions [1]. As a member of the rexinoid class, it activates RXR homodimers and RXR heterodimers with partner nuclear receptors, thereby modulating gene transcription programs involved in cellular differentiation, apoptosis, and lipid metabolism [2]. Its unique receptor selectivity profile distinguishes it from pan-retinoids and RAR-selective agents, making it a critical tool for dissecting RXR-specific biology and a therapeutic agent with a distinct clinical indication and side effect signature.

Why Bexarotene (CAS 166175-31-1) Cannot Be Substituted with Generic Retinoids or Other RXR Agonists: Evidence-Based Differentiation for Scientific Procurement


The term 'retinoid' encompasses a structurally and pharmacologically diverse class of compounds with distinct receptor activation profiles. Bexarotene's exclusive selectivity for RXR over RAR (>300-fold) is not shared by first- or second-generation retinoids like tretinoin (all-trans-retinoic acid, ATRA), alitretinoin (9-cis-retinoic acid), or acitretin, which potently activate RAR subtypes and exhibit differing RXR engagement . Even among RXR agonists, bexarotene's unique chemical scaffold leads to a specific side effect profile, characterized by predictable, dose-dependent hyperlipidemia and central hypothyroidism, which is not recapitulated by all rexinoids and can be uncoupled from RXR activation by novel analogs [1]. Furthermore, its established clinical efficacy in refractory CTCL, with a 55% response rate at >300 mg/m²/day, is a result of its specific molecular interactions and is not a class-wide property [2]. Therefore, substituting bexarotene with an alternative RXR agonist or a generic retinoid will not replicate its specific receptor pharmacology, therapeutic window, or clinical outcomes.

Bexarotene (CAS 166175-31-1) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Comparator Retinoids and Rexinoids


RXR Subtype Binding Affinity and >300-Fold Selectivity Over RARs Compared to Pan-Agonist 9-cis-Retinoic Acid

Bexarotene demonstrates high-affinity, selective binding to all three RXR subtypes (α, β, γ) with no significant affinity for any RAR subtype, unlike the endogenous pan-agonist 9-cis-retinoic acid. Specifically, bexarotene activates RXRα, RXRβ, and RXRγ with EC50 values of 33, 24, and 25 nM, respectively, while showing no measurable activation of RARs (EC50 > 10,000 nM), yielding a >300-fold selectivity window . In contrast, 9-cis-retinoic acid is a potent activator of both RARs (EC50 92-148 nM) and RXRs (EC50 8-15 nM) [1].

Retinoid X Receptor Nuclear Receptor Pharmacology Binding Affinity Selectivity

Clinical Response Rate in Refractory Cutaneous T-Cell Lymphoma (CTCL) vs. RAR-Selective All-Trans-Retinoic Acid (ATRA)

In a retrospective, nonrandomized comparative study of patients with relapsed mycosis fungoides/Sézary syndrome, the RXR-selective agonist bexarotene demonstrated an objective response rate of 21%, while the RAR-selective agonist all-trans-retinoic acid (ATRA) yielded a 12% response rate [1]. While the difference did not reach statistical significance due to small sample sizes, bexarotene's higher numerical response rate, combined with its distinct toxicity profile, underscores its unique clinical utility in this patient population. In a separate multinational Phase II-III trial, oral bexarotene at doses >300 mg/m²/day achieved a 55% response rate (21 of 38 patients) in refractory advanced-stage CTCL [2].

Cutaneous T-Cell Lymphoma Clinical Efficacy Response Rate Comparative Oncology

Predicted Blood-Brain Barrier Penetration Potential vs. Other Retinoids for CNS Applications

Bexarotene is characterized by a predicted ability to cross the blood-brain barrier (BBB), a property not shared by many retinoids. Computational predictions using ADMET models indicate bexarotene has a high probability of BBB penetration (57.57%), with a predicted logBB value of 0.188 [1]. This is supported by in vivo studies where bexarotene was detected in mouse brain tissue following oral administration, peaking at 1.0 hour post-dose and exhibiting a plasma half-life of 2.0 hours . While direct comparative BBB permeability data for other retinoids is limited, this predicted property is a key differentiator for CNS-focused research applications.

Blood-Brain Barrier CNS Penetration Pharmacokinetics Alzheimer's Disease

Distinct Adverse Event Signature: Predictable Hyperlipidemia and Central Hypothyroidism vs. RAR-Mediated Toxicities

Bexarotene's side effect profile is characterized by dose-dependent, predictable, and reversible central hypothyroidism and severe mixed hyperlipidemia, including a marked decrease in HDL cholesterol [1]. This is mechanistically distinct from the mucocutaneous toxicity (e.g., cheilitis, dry skin, nosebleeds) commonly associated with RAR-activating retinoids like isotretinoin and acitretin. A key study demonstrated that potent rexinoid activity can be uncoupled from drastic lipid changes and thyroid axis variations, indicating that bexarotene's adverse events are not an inevitable consequence of RXR agonism but are specific to its chemical scaffold [2]. For example, the novel rexinoid UAB30 exhibits similar RXR agonist activity but with an improved side effect profile.

Adverse Drug Reactions Hyperlipidemia Hypothyroidism Toxicity Profile

Research-Grade Purity Benchmark: ≥98% HPLC Purity with Options up to 99.96% for Reproducible In Vitro and In Vivo Studies

For research applications, the purity of bexarotene is a critical determinant of experimental reproducibility. Commercially available research-grade bexarotene is routinely supplied with a minimum purity of ≥98% as verified by High-Performance Liquid Chromatography (HPLC) . Certain suppliers offer material with even higher purity, with one vendor reporting an HPLC purity of 99.96% [1]. This level of purity ensures that observed biological effects are attributable to bexarotene and not confounding impurities. While many retinoid research reagents are supplied at similar purity levels, bexarotene's availability in highly purified forms (≥98%) from multiple reputable vendors (e.g., Tocris, Sigma-Aldrich, Cayman) provides researchers with confidence in the quality and consistency of their starting material, which is paramount for rigorous scientific investigation.

Chemical Purity Quality Control Research Reagent Reproducibility

Bexarotene (CAS 166175-31-1): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Investigating RXR-Specific Signaling in Cancer Biology

Given its >300-fold selectivity for RXR over RAR , bexarotene is the ideal tool compound for dissecting the role of RXR homodimers and heterodimers in cancer cell proliferation, apoptosis, and differentiation. This is particularly relevant in CTCL research, where it has demonstrated clinical efficacy [1]. Researchers can use bexarotene to activate RXR-dependent pathways without the confounding effects of RAR activation, which is essential for target validation studies and for benchmarking novel rexinoids.

Preclinical Studies of Alzheimer's Disease and CNS Disorders

Bexarotene's predicted and demonstrated ability to cross the blood-brain barrier makes it a valuable compound for investigating the role of RXR activation in neurological disorders. Its use in preclinical models of Alzheimer's disease, where it has been shown to promote amyloid-β clearance, is a direct consequence of this pharmacokinetic property. Researchers studying neuroinflammation, cholesterol metabolism in the brain, or neuroprotective strategies should consider bexarotene as a brain-penetrant RXR agonist.

Clinical Management and Study of Cutaneous T-Cell Lymphoma (CTCL)

Bexarotene remains a standard-of-care oral therapy for refractory CTCL, with a documented response rate of 55% at doses >300 mg/m²/day . Its use in this context is well-defined, and it serves as a critical comparator for clinical trials evaluating novel CTCL therapeutics. Its predictable side effect profile of hyperlipidemia and hypothyroidism [1] necessitates a specific clinical management protocol, making it a distinct clinical entity.

Pharmacological Studies of Retinoid-Induced Metabolic Dysregulation

Bexarotene is a gold-standard tool for studying the mechanisms underlying retinoid-induced hyperlipidemia and central hypothyroidism. Its predictable and robust induction of these metabolic changes in preclinical models allows researchers to investigate the molecular pathways linking RXR activation to lipid metabolism and thyroid axis regulation. This is crucial for developing next-generation rexinoids with improved safety profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bexarotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.